molecular formula C19H16N2O3 B10981478 3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid

3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid

Cat. No.: B10981478
M. Wt: 320.3 g/mol
InChI Key: ZOZVOAMCHLZSGI-UHFFFAOYSA-N
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Description

3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid is an organic compound with the molecular formula C19H16N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid typically involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with an appropriate amine under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid is unique due to its quinoline core, which imparts specific chemical and biological properties. This makes it distinct from other phenylpropanoic acid derivatives, which may not have the same range of applications or biological activities .

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

3-[(2-phenylquinoline-4-carbonyl)amino]propanoic acid

InChI

InChI=1S/C19H16N2O3/c22-18(23)10-11-20-19(24)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-9,12H,10-11H2,(H,20,24)(H,22,23)

InChI Key

ZOZVOAMCHLZSGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC(=O)O

Origin of Product

United States

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